molecular formula C7H13NO3 B12922453 Ethyl [(but-3-en-1-yl)oxy]carbamate CAS No. 61807-44-1

Ethyl [(but-3-en-1-yl)oxy]carbamate

Cat. No.: B12922453
CAS No.: 61807-44-1
M. Wt: 159.18 g/mol
InChI Key: RRNZAAWQYQUDDR-UHFFFAOYSA-N
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Description

Ethyl but-3-en-1-yloxycarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is characterized by the presence of an ethyl group, a but-3-en-1-yloxy group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl but-3-en-1-yloxycarbamate typically involves the reaction of but-3-en-1-ol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

But-3-en-1-ol+Ethyl chloroformateEthyl but-3-en-1-yloxycarbamate+HCl\text{But-3-en-1-ol} + \text{Ethyl chloroformate} \rightarrow \text{Ethyl but-3-en-1-yloxycarbamate} + \text{HCl} But-3-en-1-ol+Ethyl chloroformate→Ethyl but-3-en-1-yloxycarbamate+HCl

Industrial Production Methods

In an industrial setting, the production of ethyl but-3-en-1-yloxycarbamate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl but-3-en-1-yloxycarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction can lead to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted carbamates or ureas.

Scientific Research Applications

Ethyl but-3-en-1-yloxycarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs with carbamate functional groups.

    Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.

Mechanism of Action

The mechanism of action of ethyl but-3-en-1-yloxycarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form a covalent bond with the active site of an enzyme, leading to its inhibition. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A related compound with similar structural features but different biological activity.

    Methyl carbamate: Another carbamate ester with distinct chemical properties and applications.

    Butyl carbamate: Similar in structure but with a butyl group instead of a but-3-en-1-yloxy group.

Uniqueness

Ethyl but-3-en-1-yloxycarbamate is unique due to the presence of the but-3-en-1-yloxy group, which imparts specific chemical reactivity and potential biological activity. This structural feature distinguishes it from other carbamates and can lead to unique applications in various fields.

Properties

CAS No.

61807-44-1

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

ethyl N-but-3-enoxycarbamate

InChI

InChI=1S/C7H13NO3/c1-3-5-6-11-8-7(9)10-4-2/h3H,1,4-6H2,2H3,(H,8,9)

InChI Key

RRNZAAWQYQUDDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NOCCC=C

Origin of Product

United States

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